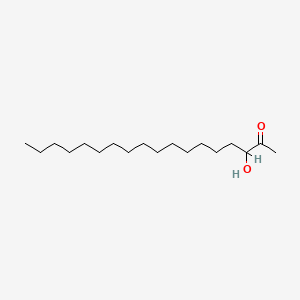2-Octadecanone, 3-hydroxy-
CAS No.: 57419-49-5
Cat. No.: VC1570525
Molecular Formula: C18H36O2
Molecular Weight: 284.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 57419-49-5 |
|---|---|
| Molecular Formula | C18H36O2 |
| Molecular Weight | 284.5 g/mol |
| IUPAC Name | 3-hydroxyoctadecan-2-one |
| Standard InChI | InChI=1S/C18H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17(2)19/h18,20H,3-16H2,1-2H3 |
| Standard InChI Key | MWKAGZWJHCTVJY-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCCCC(C(=O)C)O |
| Canonical SMILES | CCCCCCCCCCCCCCCC(C(=O)C)O |
Introduction
Chemical Identity and Classification
2-Octadecanone, 3-hydroxy-, also known as 3-hydroxy-octadecane-2-one or acyloin, belongs to the class of organic compounds classified as long-chain fatty alcohols. These compounds are characterized by an aliphatic tail consisting of 13 to 21 carbon atoms, which contributes to their unique physical and chemical properties . The compound is registered in the Human Metabolome Database (HMDB) with the identifier HMDB0245276, indicating its recognition as a compound relevant to human metabolism or exposure .
Structural Characteristics
The molecular structure of 2-Octadecanone, 3-hydroxy- features an 18-carbon backbone with specific functional groups that define its chemical behavior:
-
A ketone group (C=O) at the second carbon position
-
A hydroxyl group (-OH) at the third carbon position
-
An extended hydrocarbon chain that contributes to its lipophilic properties
This structural arrangement allows the compound to participate in various chemical interactions, including hydrogen bonding through its hydroxyl group and carbonyl functionality.
Physical and Chemical Properties
Based on the available data, the physical and chemical properties of 2-Octadecanone, 3-hydroxy- can be summarized in the following table:
| Property | Value |
|---|---|
| Common Name | 2-Octadecanone, 3-hydroxy- |
| Alternative Names | 3-hydroxy-octadecane-2-one, acyloin |
| Database Identifier | HMDB0245276 |
| Classification | Long-chain fatty alcohol |
| Detection Status | Detected but not Quantified |
| Database Entry Creation | 2021-09-10 |
| Database Entry Update | 2021-09-26 |
The compound's long hydrocarbon chain would typically confer significant hydrophobicity, while the presence of the hydroxyl and ketone groups introduces polarity to specific regions of the molecule. This amphipathic character may influence its solubility, membrane interactions, and potential biological activities.
Detection and Identification in Biological Systems
Presence in Human Samples
According to the HMDB entry, 2-Octadecanone, 3-hydroxy- has been identified in human blood samples, as reported in scientific literature (PMID: 31557052) . The detection of this compound in biological matrices indicates its relevance to human biochemistry, whether as an endogenous metabolite or an exogenous substance to which humans are exposed.
Biological Significance and the Human Exposome
Exposome Connections
The HMDB database classifies 2-Octadecanone, 3-hydroxy- as part of the human exposome rather than a naturally occurring metabolite . The exposome encompasses all environmental exposures an individual experiences throughout their lifetime, including chemical compounds encountered through diet, environment, and other sources. The presence of this compound in human blood suggests potential external exposure pathways that warrant further investigation.
Comparative Analysis with Related Compounds
Structural Analogues
While 2-Octadecanone, 3-hydroxy- has a specific structural arrangement, it shares similarities with other compounds containing hydroxyl and ketone functionalities on long hydrocarbon chains. For example, 2-Amino-1-hydroxy-3-octadecanone (CAS 16105-69-4) represents a related compound with an additional amino group, which would significantly alter its chemical reactivity and biological behavior .
Comparative Properties
The following table presents a comparison of properties between 2-Octadecanone, 3-hydroxy- and the structurally related compound 2-Amino-1-hydroxy-3-octadecanone:
| Property | 2-Octadecanone, 3-hydroxy- | 2-Amino-1-hydroxy-3-octadecanone |
|---|---|---|
| Functional Groups | Hydroxyl, Ketone | Amino, Hydroxyl, Ketone |
| Hydrogen Bonding Capability | Moderate (via hydroxyl and ketone) | Enhanced (via amino, hydroxyl, and ketone) |
| CAS Number | Not specified in sources | 16105-69-4 |
| Molecular Weight | Not specified in sources | 299.492 |
| Density | Not specified in sources | 0.923 g/cm³ |
| Boiling Point | Not specified in sources | 438.6°C at 760 mmHg |
This comparison highlights the structural differences that would influence their respective chemical behaviors and potential biological activities.
Research Status and Knowledge Gaps
Current Research Findings
Based on the HMDB database entry, "very few articles have been published on 2-Octadecanone, 3-hydroxy-" . This statement reflects the limited research focus on this specific compound, despite its detection in human blood samples. The scarcity of published research represents a significant knowledge gap and an opportunity for further investigation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume